3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone
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Overview
Description
3’-Chloro-5’-fluoro-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H3ClF4O. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, fluorine, and trifluoromethyl groups. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3’-Chloro-5’-fluoro-2,2,2-trifluoroacetophenone typically involves the reaction of 3-chloro-5-fluorobenzotrifluoride with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods: In industrial settings, the synthesis of 3’-Chloro-5’-fluoro-2,2,2-trifluoroacetophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 3’-Chloro-5’-fluoro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic substitution: Substituted acetophenones with various functional groups.
Reduction: 3’-Chloro-5’-fluoro-2,2,2-trifluoro-1-phenylethanol.
Oxidation: 3’-Chloro-5’-fluoro-2,2,2-trifluoroacetophenone carboxylic acid.
Scientific Research Applications
3’-Chloro-5’-fluoro-2,2,2-trifluoroacetophenone is widely used in scientific research due to its unique chemical properties:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the development of enzyme inhibitors and other biologically active compounds.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: It is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3’-Chloro-5’-fluoro-2,2,2-trifluoroacetophenone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.
Pathways Involved: It may affect metabolic pathways by altering the function of key enzymes involved in biochemical reactions.
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the chlorine and fluorine substitutions on the phenyl ring.
3-Chloro-5-fluoroacetophenone: Similar structure but lacks the trifluoromethyl group.
3,5-Dichloro-2,2,2-trifluoroacetophenone: Similar structure but has an additional chlorine atom instead of fluorine
Uniqueness: 3’-Chloro-5’-fluoro-2,2,2-trifluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring along with the trifluoromethyl group. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTHWHNRQBDOSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374068 |
Source
|
Record name | 3'-chloro-2,2,2,5'-tetrafluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845823-07-6 |
Source
|
Record name | 3'-chloro-2,2,2,5'-tetrafluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 845823-07-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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